molecular formula C17H36O5 B12616182 11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL CAS No. 921201-74-3

11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL

Cat. No.: B12616182
CAS No.: 921201-74-3
M. Wt: 320.5 g/mol
InChI Key: XFMPUBKGGYYOFX-UHFFFAOYSA-N
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Description

11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL is a chemical compound with the molecular formula C18H38O10. . This compound is part of the polyethylene glycol family, which is known for its wide range of applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL typically involves the stepwise addition of ethylene oxide to a starting alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{ROH} + n \text{(CH}_2\text{CH}_2\text{O)} \rightarrow \text{R(OCH}_2\text{CH}_2\text{)}_n\text{OH} ]

where R is the starting alcohol and n represents the number of ethylene oxide units added.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of high-pressure reactors and catalysts to facilitate the addition of ethylene oxide to the starting alcohol. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating its role as a solvent and reagent. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in different applications .

Comparison with Similar Compounds

Similar Compounds

    Octaethylene glycol: 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol.

    2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: A compound with similar structure but different functional groups.

Uniqueness

11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL is unique due to its specific structure and the presence of multiple ethylene glycol units, which impart distinct chemical properties and applications compared to other similar compounds .

Properties

CAS No.

921201-74-3

Molecular Formula

C17H36O5

Molecular Weight

320.5 g/mol

IUPAC Name

11-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]undecan-1-ol

InChI

InChI=1S/C17H36O5/c18-10-8-6-4-2-1-3-5-7-9-12-20-14-16-22-17-15-21-13-11-19/h18-19H,1-17H2

InChI Key

XFMPUBKGGYYOFX-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCO)CCCCCOCCOCCOCCO

Origin of Product

United States

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